Betaine-13C2
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
119.13 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i4+1,5+1 |
InChI Key |
KWIUHFFTVRNATP-MQIHXRCWSA-N |
Isomeric SMILES |
C[N+](C)(C)[13CH2][13C](=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Advanced Methodologies for Betaine 13c2 Tracer Studies
Design Principles for 13C-Stable Isotope Resolved Metabolomics (SIRM)
The core of a successful SIRM study lies in its design, which must be tailored to the biological system and the specific research questions. nih.govfrontiersin.org The objective is to introduce the Betaine-13C2 tracer and monitor its incorporation into downstream metabolites, thereby revealing the activity of relevant metabolic pathways.
Experimental Design Considerations for In Vitro Systems
In vitro systems, such as cell cultures or isolated tissue slices, offer a controlled environment to study cellular metabolism, minimizing the systemic influences present in whole organisms. When designing SIRM studies with this compound in these systems, several factors are critical.
A primary consideration is the choice of the in vitro model to ensure it accurately reflects the metabolic phenotype of interest. The concentration of this compound in the culture medium must be carefully optimized. It should be high enough to ensure detectable enrichment in downstream metabolites but not so high as to cause non-physiological perturbations. Time-course experiments are essential to capture the dynamic nature of metabolic flux. This involves harvesting cells or tissues at multiple time points after the introduction of the tracer to track the label's progression through the metabolic network.
Table 1: Key Parameters for In Vitro this compound SIRM Studies
| Parameter | Key Considerations | Example |
| Cell/Tissue Model | Relevance to the biological question; metabolic stability. | Use of a human liver cell line (e.g., HepG2) to study betaine (B1666868) metabolism in the context of fatty liver disease. |
| Tracer Concentration | Achieve sufficient labeling without inducing toxicity or altering metabolism. | Titration experiments to determine the optimal this compound concentration (e.g., 50-200 µM). |
| Labeling Duration | Capture the kinetics of label incorporation into target metabolites. | A time-course study with sample collection at 0, 2, 6, 12, and 24 hours post-tracer introduction. nih.gov |
| Replicates | Ensure statistical power and reproducibility. | Minimum of 3-5 biological replicates per condition and time point. |
| Metabolic Quenching | Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. | Flash-freezing the cell or tissue samples in liquid nitrogen. frontiersin.org |
Experimental Design Considerations for Animal Models
Animal models, particularly mice, are frequently used to study metabolism in a whole-body context, accounting for inter-organ transport and physiological regulation. nih.govresearchgate.net Designing this compound tracer studies in animals requires careful planning of tracer administration, sample collection, and accounting for physiological variables.
The route of tracer administration significantly impacts its distribution and metabolism. frontiersin.orgresearchgate.net Common methods include oral gavage, intravenous injection, or incorporation into the diet. frontiersin.org The choice depends on the research question; for instance, studying gut microbiome interactions with betaine might favor oral gavage, while investigating liver metabolism might use intravenous injection for rapid systemic distribution. nih.gov
The timing and dosage of the tracer are critical. A bolus injection provides a pulse of the tracer, suitable for tracking rapid metabolic events, whereas continuous infusion can be used to achieve a metabolic steady state of label enrichment. nih.gov The collection of tissues and biofluids must be performed rapidly after euthanasia to prevent post-mortem metabolic changes. frontiersin.orgnih.gov Various organs and fluids (e.g., liver, kidney, brain, plasma, urine) can be collected to map the whole-body distribution and transformation of this compound. nih.govnih.gov
Table 2: Comparison of Tracer Administration Routes in Animal Models
| Administration Route | Advantages | Disadvantages | Best Suited For |
| Oral Gavage | Mimics dietary intake; allows for study of first-pass metabolism in the gut and liver. | Variable absorption rates; potential for stress-induced metabolic changes. | Studying gut microbiome-host interactions and dietary metabolism. nih.gov |
| Intravenous (IV) Injection | Rapid and complete bioavailability; precise dose control. researchgate.net | Bypasses gut metabolism; can be technically challenging. | Investigating systemic and specific organ metabolism (e.g., liver, kidney) post-absorption. |
| Dietary Incorporation | Represents chronic exposure; suitable for long-term studies. | Difficult to control the exact timing and amount of intake. | Studies on the long-term metabolic fate of dietary betaine. |
Quantitative Analytical Techniques for 13C-Labeled Metabolites
Following sample collection, robust analytical methods are required to separate, detect, and quantify the 13C-labeled metabolites. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone technology for these analyses. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govnih.gov For this compound tracer studies, LC-MS allows for the separation of betaine and its downstream metabolites from complex biological matrices. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the eluting compounds.
The incorporation of 13C from this compound into other metabolites results in a predictable increase in their mass. For example, if a methyl group (-CH3) from betaine is transferred to another molecule, the recipient molecule's mass will increase by the mass of the labeled methyl group. By tracking these mass shifts, the metabolic pathways can be elucidated. Tandem mass spectrometry (LC-MS/MS) further enhances specificity by fragmenting the parent ions and analyzing the resulting product ions, which provides structural confirmation and can distinguish between isomers. nih.gov
Betaine and many of its key metabolites are small, polar molecules. diva-portal.org These compounds are poorly retained on traditional reversed-phase (RP) LC columns. diva-portal.orglabrulez.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is exceptionally well-suited for the analysis of polar compounds. labrulez.comnih.govrsc.org
In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a smaller percentage of a polar aqueous solvent. diva-portal.orgnih.gov This creates a water-rich layer on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase. nih.gov As the proportion of the aqueous solvent is increased during the gradient elution, the polar compounds are eluted. nih.gov HILIC provides excellent retention and separation for compounds like betaine, choline (B1196258), and dimethylglycine, making it the preferred chromatographic method for these tracer studies. diva-portal.orgrsc.org
Table 3: Typical HILIC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | Amide or silica-based HILIC column (e.g., BEH Amide). nih.govlabrulez.com | Provides a polar stationary phase for retaining hydrophilic compounds. diva-portal.org |
| Mobile Phase A | Water with buffer (e.g., ammonium formate). nih.govdiva-portal.org | The strong, polar solvent used to elute analytes. |
| Mobile Phase B | Acetonitrile with buffer. nih.gov | The weak, less polar solvent that promotes retention. |
| Gradient | Start with high %B, decrease to elute analytes. nih.gov | Gradually increases mobile phase polarity to elute compounds based on their hydrophilicity. |
| MS Detection | Positive Electrospray Ionization (ESI+). diva-portal.org | Betaine contains a quaternary ammonium group, which ionizes efficiently in positive mode. |
While SIRM is excellent for determining the relative incorporation of isotopes and mapping pathways, absolute quantification of metabolite concentrations is often necessary for a complete metabolic picture. Stable Isotope Dilution (SID) mass spectrometry is the gold standard for accurate and precise quantification of metabolites in complex biological samples. researchgate.netnih.gov
This method involves adding a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard, to the sample before processing. nih.gov In the context of a this compound tracer study, a different, known isotopologue (e.g., Betaine-d9, where nine hydrogen atoms are replaced by deuterium) would be used as the internal standard for quantifying the unlabeled (12C) and the 13C2-labeled betaine.
Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net By measuring the ratio of the MS signal from the endogenous analyte to the signal from the known amount of the internal standard, the absolute concentration of the analyte can be calculated with high accuracy. rsc.org This approach corrects for sample loss during extraction and for variations in instrument response.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the precise location of isotopic labels within a molecule. In tracer studies utilizing this compound, ¹³C NMR is instrumental in determining the distribution of the heavy carbon isotopes in downstream metabolites. nih.govfrontiersin.org Unlike mass spectrometry which provides information on the number of heavy isotopes in a molecule, NMR can distinguish between different positional isomers, or isotopomers. nih.gov
The fundamental principle relies on the detection of the ¹³C nucleus, which possesses a nuclear spin that is NMR-active. frontiersin.org When a metabolite incorporates ¹³C atoms from this compound, the signals in the ¹³C NMR spectrum corresponding to those carbon atoms will be enhanced. The chemical shift of each carbon signal is unique to its specific position within the molecule's structure, allowing for unambiguous assignment. acs.orgresearchgate.net
Furthermore, the presence of adjacent ¹³C nuclei gives rise to spin-spin coupling, resulting in characteristic splitting patterns in the NMR spectrum. This phenomenon is a definitive indicator of which carbon-carbon bonds were formed during metabolic synthesis from the labeled precursor. nih.gov By analyzing these couplings and chemical shifts, researchers can construct a detailed map of the ¹³C labeling pattern within a metabolite, providing profound insights into the specific biochemical reactions and pathways that were active. bohrium.com This level of detail is crucial for accurately tracing the fate of the carbon backbone from this compound as it is integrated into the metabolic network.
In Vivo NMR Applications for Metabolic Interrogation
Applying NMR spectroscopy to living organisms, or in vivo NMR, offers the significant advantage of monitoring metabolic processes non-invasively and in real-time. nih.govspringernature.com This technique allows researchers to observe the dynamic flow of the ¹³C label from this compound through metabolic pathways within an intact biological system, such as an animal model or even humans. semanticscholar.orgnih.gov
In a typical in vivo study, the ¹³C-labeled this compound is introduced into the system, and NMR spectra are acquired over time. This allows for the visualization of the active metabolic network as the ¹³C label appears sequentially in various downstream compounds. nih.govspringernature.com For instance, following the administration of this compound, one could potentially observe the time-dependent enrichment of ¹³C in metabolites central to one-carbon metabolism, such as methionine and products of the folate cycle. nih.gov
Despite its power, in vivo NMR faces challenges such as lower sensitivity compared to other methods. nih.gov However, technological advancements, including the use of high-field magnets and hyperpolarization techniques, have significantly improved sensitivity, enabling the detection of metabolites at physiological concentrations. nih.gov These kinetic data are invaluable as they can be used to determine if a system has reached an isotopic steady state and can serve as direct inputs for dynamic metabolic flux analysis. springernature.com
Advanced Data Processing and Metabolic Flux Analysis (MFA)
The isotopomer distribution data acquired from NMR spectroscopy serve as the primary input for Metabolic Flux Analysis (MFA). MFA is a computational methodology used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comwikipedia.org By providing cells with a ¹³C-labeled substrate like this compound and measuring the resulting labeling patterns in metabolic products, MFA can deduce the relative contributions of different pathways to the production of a given metabolite. nih.govsemanticscholar.org The core principle is that the isotopic arrangement in a product is a direct consequence of the fluxes through the pathways that formed it. semanticscholar.org This analytical framework moves beyond simple metabolite concentrations to provide a dynamic picture of cellular metabolism. researchgate.net
Computational Tools for Elucidating Metabolic Networks
The complexity of metabolic networks and the mathematical calculations required for flux determination necessitate the use of specialized software. researchgate.netresearchgate.net Several computational tools have been developed to facilitate ¹³C-MFA by taking experimental labeling data, a proposed metabolic network model, and biochemical reaction stoichiometry as inputs to estimate intracellular fluxes. wikipedia.org These software packages employ algorithms to simulate the distribution of isotopes through the network and find the flux values that best fit the experimental data.
Interactive Table 1: Selected Computational Tools for Metabolic Flux Analysis
| Software Tool | Key Features | Primary Application |
|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | Capable of isotopically non-stationary and stationary MFA; MATLAB-based. vueinnovations.com | Comprehensive flux analysis, including dynamic labeling experiments. |
| 13CFLUX2 | High-performance simulation suite; supports large-scale network models. | Stationary ¹³C-MFA for complex metabolic networks. |
| OpenFLUX | Open-source software with a graphical user interface; supports stationary MFA. wikipedia.org | Accessible MFA for academic and research use. |
| MFA Suite™ | A toolkit that includes applications like INCA and ETA. vueinnovations.com | A comprehensive suite for various MFA approaches. |
These tools are essential for processing the large datasets generated in this compound tracer studies and for resolving the complex relationships between interconnected metabolic pathways.
Modeling Approaches for Carbon Flux Quantification
Quantifying carbon flux using data from this compound involves the development of a mathematical model that represents the metabolic pathways of interest. This model consists of a set of biochemical reactions, their stoichiometry, and the specific atom transitions that occur in each reaction. nih.gov For a this compound tracer study, this model would prominently feature one-carbon metabolism, including the methionine cycle and folate-mediated reactions. nih.govbevital.no
The process begins with the construction of a metabolic network map that details how the two ¹³C atoms from this compound can be transferred to other metabolites. The model then mathematically simulates the flow of these labeled atoms through the network for a given set of reaction rates (fluxes). The outcome of the simulation is a predicted isotopomer distribution for various metabolites.
This predicted distribution is then compared to the actual distribution measured experimentally via NMR. frontiersin.org Numerical optimization algorithms are employed to iteratively adjust the flux values within the model to minimize the difference between the simulated and measured data. When a good fit is achieved, the resulting flux values are considered to be an accurate representation of the in vivo reaction rates, providing a quantitative map of metabolic activity. creative-proteomics.com
Interactive Table 2: Hypothetical Positional Isotopomer Data from a this compound Study
| Metabolite | Carbon Position | Predicted ¹³C Enrichment (%) | Potential Metabolic Implication |
|---|---|---|---|
| Methionine | Methyl Carbon | 45 | High flux through Betaine-Homocysteine Methyltransferase (BHMT) |
| Serine | C3 Position | 15 | Indicates contribution of one-carbon units from the folate cycle |
| Dimethylglycine | Methyl Carbons | 90 | Direct product of the BHMT reaction, reflects betaine catabolism |
| Formate | C1 Position | 10 | Suggests entry of betaine-derived methyl groups into the mitochondrial folate pathway |
This modeling approach allows researchers to test different hypotheses about metabolic regulation and identify key points of control within the network.
Applications of Betaine 13c2 in Mechanistic Metabolic Research
Elucidation of Betaine (B1666868) Catabolic and Anabolic Pathways
Betaine-13C2 serves as an ideal tracer to investigate the intricate network of reactions that constitute betaine's catabolism and its contribution to various anabolic pathways. The labeled carbon atoms can be tracked as they are incorporated into downstream metabolites, providing unambiguous evidence of metabolic routes and their quantitative significance.
The primary catabolic fate of betaine is sequential demethylation, a process that is central to one-carbon metabolism.
The enzyme Betaine-Homocysteine Methyltransferase (BHMT) is a key player in the metabolism of betaine, catalyzing the transfer of a methyl group from betaine to homocysteine, which results in the formation of methionine and dimethylglycine. nih.govnih.gov This reaction is a crucial part of the methionine cycle, particularly in the liver and kidneys where BHMT is highly expressed. nih.gov
The activity of BHMT can be quantified using isotopically labeled betaine. For instance, studies have utilized methyl-14C-betaine to assay BHMT enzyme activity. nih.gov In a similar manner, this compound could be used as a non-radioactive tracer. By incubating liver cytosol preparations with this compound and homocysteine, the rate of BHMT activity can be determined by measuring the formation of 13C-labeled dimethylglycine or 13C-labeled methionine using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach would allow for a detailed investigation of how genetic polymorphisms or physiological conditions affect BHMT function. nih.gov
The demethylation of betaine is a stepwise process. The first step, catalyzed by BHMT, produces dimethylglycine (DMG). nih.govresearchgate.net Subsequent demethylation steps, involving other enzymes, convert DMG to sarcosine (B1681465) (monomethylglycine), and finally sarcosine to glycine (B1666218). nih.govresearchgate.net
Using this compound, researchers can trace the flow of the labeled carbon atoms through this demethylation cascade. Following the administration of this compound, the appearance of 13C-labeled DMG and subsequently 13C-labeled sarcosine in biological samples would provide direct evidence of this pathway's activity. nih.govnih.gov This technique would also enable the quantification of the flux through this pathway under various physiological or pathological conditions.
Table 1: Key Enzymes and Metabolites in Betaine Demethylation
| Step | Substrate | Enzyme | Product |
| 1 | Betaine | Betaine-Homocysteine Methyltransferase (BHMT) | Dimethylglycine |
| 2 | Dimethylglycine | Dimethylglycine Dehydrogenase | Sarcosine |
| 3 | Sarcosine | Sarcosine Dehydrogenase | Glycine |
Choline (B1196258) is a precursor for betaine synthesis through a two-step oxidation process. researchgate.net Conversely, the metabolic pathways of choline and betaine are interconnected with lipid metabolism. Choline is an essential component for the synthesis of phosphatidylcholine, a major phospholipid in cell membranes. researchgate.net Betaine itself has been shown to influence lipid metabolism, including reducing lipid anabolism and promoting lipid transport. mdpi.com
By employing this compound, it would be possible to trace the carbon backbone of the betaine molecule. While betaine is not directly converted back to choline, the methyl groups donated by betaine can influence the synthesis of S-adenosylmethionine (SAM), which is a universal methyl donor in numerous reactions, including the synthesis of phosphatidylcholine from phosphatidylethanolamine. Therefore, while the carbon backbone of this compound would not be expected to be incorporated into the choline moiety of phospholipids (B1166683), its metabolic impact on lipid synthesis could be indirectly studied.
In the gut, microbial metabolism can convert betaine into trimethylamine (B31210) (TMA). nih.govnih.gov TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form trimethylamine N-oxide (TMAO). nih.govresearchgate.net Elevated levels of TMAO have been associated with various health conditions.
The use of this compound would be a definitive method to trace the conversion of betaine to TMA and TMAO. By administering this compound, the appearance of 13C-labeled TMA in the portal circulation and 13C-labeled TMAO in the systemic circulation and urine could be monitored. nih.govuni-saarland.de This would allow for the precise quantification of the contribution of dietary betaine to the circulating TMAO pool, and how this is influenced by the composition of the gut microbiota and host factors. nih.gov
Betaine metabolism is also linked to the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for beta-oxidation. Betaine supplementation has been shown to increase the levels of carnitine and its derivatives in muscle and liver tissue. researchgate.netnih.gov This is likely due to betaine's role as a methyl donor, which can increase the synthesis of S-adenosylmethionine (SAM). SAM is required for the methylation of lysine (B10760008) to form trimethyllysine, a precursor for carnitine biosynthesis. mdpi.com
Through the use of this compound, specifically with the label on the methyl groups, researchers could trace the transfer of these labeled methyl groups to the carnitine molecule. By detecting 13C-labeled trimethyllysine and subsequently 13C-labeled carnitine, a direct link between betaine's methyl donation and carnitine synthesis could be established and quantified. researchgate.netnih.gov
Detailed Analysis of Demethylation Pathways
Insights into One-Carbon Metabolism Dynamics
One-carbon metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for epigenetic regulation through methylation. Betaine is a key player in this network, and the use of this compound allows for detailed investigation into its dynamics.
Carbon Flow from Betaine to the Methionine Cycle
Betaine's primary role in one-carbon metabolism is to donate a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). This process is a crucial alternative to the folate-dependent remethylation pathway.
By using this compound, where the labeled carbons are part of the molecule's core structure, researchers can trace the journey of these carbon atoms as betaine participates in the methionine cycle. Following the donation of its methyl group, the remaining portion of the betaine molecule is further metabolized. The labeled carbon backbone allows for the precise tracking of these subsequent metabolic steps, providing quantitative data on the flux through the BHMT pathway relative to the folate-dependent pathway. This is particularly important in understanding how different nutritional and physiological states affect the reliance on betaine for methionine regeneration.
Key Research Findings:
Studies have demonstrated that betaine is a significant methyl donor, contributing to the formation of S-adenosylmethionine (SAM).
The use of isotopically labeled methionine has shown that betaine supplementation can increase the rate of transmethylation and homocysteine remethylation.
In certain conditions, such as folate deficiency, the contribution of betaine to methionine synthesis becomes more pronounced.
| Metabolic Process | Tracer Molecule | Key Enzyme | Primary Outcome Measured |
|---|---|---|---|
| Homocysteine Remethylation | This compound | Betaine-Homocysteine Methyltransferase (BHMT) | Flux of carbon from betaine to methionine |
| Methionine Cycle | This compound | Methionine Adenosyltransferase | Incorporation of labeled carbon into SAM |
Analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Pools
S-adenosylmethionine (SAM) is the universal methyl donor for numerous biological reactions, and its demethylation product is S-adenosylhomocysteine (SAH). The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. Betaine metabolism directly influences these pools by contributing to the regeneration of methionine, the precursor of SAM.
The administration of this compound allows for the detailed analysis of the turnover and synthesis rates of SAM and SAH. By tracking the incorporation of the 13C label into the methionine and subsequently the SAM pool, researchers can quantify the contribution of betaine-dependent homocysteine remethylation to maintaining the SAM concentration. This is crucial for understanding how betaine helps to sustain cellular methylation reactions and mitigate the inhibitory effects of elevated SAH levels. youtube.comresearchgate.net Studies have shown that betaine supplementation can effectively lower elevated SAH levels, thereby restoring a favorable SAM/SAH ratio. youtube.comresearchgate.netnih.gov
Research Findings on SAM and SAH Regulation by Betaine:
Betaine supplementation has been shown to lower plasma SAH concentrations and increase the SAM/SAH ratio. researchgate.netnih.gov
This effect is linked to the increased expression and activity of BHMT, which facilitates the conversion of homocysteine and betaine to methionine. nih.gov
By reducing SAH levels, betaine can alleviate the inhibition of methyltransferases, thus supporting essential methylation processes. youtube.com
| Metabolite Pool | Effect of Betaine Supplementation | Tracer Application |
|---|---|---|
| S-Adenosylmethionine (SAM) | Increased or maintained levels | This compound traces the de novo synthesis of SAM from betaine-derived methionine. |
| S-Adenosylhomocysteine (SAH) | Decreased levels | Demonstrates enhanced remethylation of homocysteine, reducing the precursor for SAH. |
| SAM/SAH Ratio | Increased | Indicates improved cellular methylation capacity. |
Contributions to Carbohydrate and Lipid Metabolism Research
Beyond its well-established role in one-carbon metabolism, betaine also influences carbohydrate and lipid metabolism. The use of this compound provides a sophisticated tool to dissect these complex interactions.
Influence on Glycolysis and Gluconeogenesis Pathways
Through the use of this compound, researchers can trace the flow of labeled carbons to see if they enter central carbon metabolism. One study found that betaine supplementation led to a significant reduction in the protein expression of alpha-enolase 1, a key enzyme in gluconeogenesis, suggesting a role in reducing lipid synthesis in the intestine. isotope.com This indicates an indirect regulatory role of betaine on these core carbohydrate metabolic pathways. Stable isotope tracing with labeled glucose is a common method to study the flux through glycolysis and gluconeogenesis, and similar principles can be applied using this compound to uncover more subtle regulatory influences. researchgate.net
Tracing Fatty Acid Fluxes and Triacylglycerol Synthesis
Betaine has been shown to affect lipid metabolism, including fatty acid oxidation and the synthesis of triacylglycerols (TAGs). plos.org By labeling betaine with 13C, it is possible to trace the fate of its carbon atoms and determine if they are incorporated into fatty acids or the glycerol (B35011) backbone of TAGs. This can occur through the conversion of betaine-derived metabolites into precursors for lipogenesis.
Stable isotope tracing with labeled fatty acids is a well-established method for studying lipid metabolism. Applying this concept, this compound can be used to investigate the de novo synthesis of lipids influenced by betaine metabolism. For example, if the labeled carbons from this compound appear in acetyl-CoA, a key building block for fatty acids, it would provide direct evidence of betaine's contribution to the lipogenic precursor pool. Research has shown that betaine can promote fatty acid uptake and oxidation in muscle tissue. plos.org
Key Research Findings on Betaine and Lipid Metabolism:
Betaine supplementation has been observed to influence the expression of proteins related to lipid metabolism and transport. isotope.com
It can promote the mobilization of fat and fatty acid oxidation. isotope.com
Studies in pigs have shown that betaine can increase the level of free fatty acids in muscle by potentially enhancing both fatty acid uptake and oxidation. plos.org
Investigation of Betaine Lipid Metabolism in Microorganisms
In many marine microorganisms, betaine lipids, such as diacylglyceryl-N,N,N-trimethylhomoserine (DGTS), are major components of cell membranes, often substituting for phospholipids under phosphate-limiting conditions. These betaine lipids can also serve as a source for triacylglycerol (TAG) formation under certain stress conditions like nitrogen starvation.
The use of this compound is invaluable for studying the biosynthesis and turnover of these unique lipids. By providing labeled betaine to microbial cultures, researchers can trace the incorporation of the 13C label into the headgroup of betaine lipids. This allows for the quantification of the rate of betaine lipid synthesis and their subsequent remodeling into other lipid classes, such as TAGs. Such studies are crucial for understanding how microorganisms adapt their membrane composition in response to environmental cues and how they channel carbon into energy storage compounds.
Research Highlights in Microbial Betaine Lipid Metabolism:
Osmoregulatory Mechanisms and Cellular Stress Responses
Cells subjected to hyperosmotic conditions—where the external solute concentration is higher than the internal one—risk dehydration and shrinkage as water exits the cell. To survive, they must actively accumulate osmolytes to increase their internal solute concentration and restore osmotic balance. Betaine is a highly effective and compatible osmolyte, meaning it can accumulate to high concentrations without significantly perturbing normal cellular functions.
The use of this compound allows researchers to precisely trace the uptake, accumulation, and metabolic fate of betaine within the cell during an osmotic challenge. By incorporating two stable, heavy isotopes of carbon (¹³C) into the betaine molecule, scientists can distinguish it from the endogenous, unlabeled betaine pool. This enables the quantitative measurement of betaine transport and turnover, providing critical insights into the dynamics of the cellular stress response.
Intracellular Accumulation and Turnover under Osmotic Stress
When cells are exposed to a hyperosmotic environment, they rapidly upregulate the expression and activity of specific transporter proteins to facilitate the influx of osmolytes like betaine from the extracellular medium. nih.gov Studies utilizing isotopically labeled betaine (such as with ¹⁴C, a methodologically similar radioisotope tracer) have demonstrated that this accumulation is a direct and quantifiable response to the degree of osmotic stress. nih.gov
Research in various cell types, including those from the kidney, has shown that hypertonic conditions can lead to a significant increase in the rate of sodium-dependent betaine uptake. nih.gov The use of this compound in such experiments allows for the precise quantification of this influx. By analyzing the isotopic enrichment of the intracellular betaine pool over time using techniques like mass spectrometry, researchers can determine the rate of accumulation and the final intracellular concentration achieved.
For instance, under hyperosmotic conditions, porcine intestinal cells have been shown to upregulate the expression of betaine transporters (BGT1). nih.gov This molecular response directly contributes to the observed increase in intracellular betaine, which in turn helps to preserve the integrity of the epithelial barrier.
The turnover of intracellular this compound can also be monitored. Once the osmotic stress is relieved, the excess betaine is typically released from the cell to restore normal osmotic conditions. By tracking the decline in the ¹³C signal from the intracellular pool, the rate of betaine efflux can be determined. This provides a complete picture of the dynamic regulation of this crucial osmolyte.
The table below illustrates hypothetical yet representative data from an experiment using this compound to study intracellular accumulation under varying osmotic conditions.
| Osmotic Condition | Extracellular this compound Concentration (mM) | Intracellular this compound Concentration (µmol/g protein) | Rate of Uptake (nmol/min/mg protein) |
| Isosmotic (300 mOsm/L) | 1 | 50 | 2.5 |
| Hyperosmotic (500 mOsm/L) | 1 | 250 | 15.0 |
| Hyperosmotic (700 mOsm/L) | 1 | 480 | 28.8 |
This next table presents potential findings on the turnover of intracellular this compound upon removal of the osmotic stressor.
| Time After Removal of Hyperosmotic Stress (hours) | Remaining Intracellular this compound (%) |
| 0 | 100 |
| 2 | 75 |
| 4 | 50 |
| 8 | 20 |
| 12 | 5 |
These data highlight the tightly regulated nature of betaine accumulation and clearance in response to osmotic stress, a process that can be meticulously detailed through the application of this compound as a metabolic tracer.
In Vitro and Animal Model Investigations with Betaine 13c2
Utilization in Cultured Cell Lines and Microbial Cultures
The application of Betaine-13C2 in controlled in vitro environments, such as cell and microbial cultures, enables detailed investigation of cellular metabolism. This approach, known as 13C metabolic flux analysis (13C-MFA), quantifies the rates of metabolic reactions within cells. researchgate.netfrontiersin.org By introducing this compound as a tracer, researchers can follow the path of the carbon-13 atoms as they are incorporated into various downstream metabolites. nih.gov
Assessment of Metabolic Responses to Substrate Availability
In vitro models are ideal for assessing how cells adjust their metabolic pathways in response to changes in the availability of nutrients. By culturing cells in media with varying substrate concentrations and supplementing with this compound, researchers can map how betaine (B1666868) metabolism is prioritized or altered. For instance, under conditions of methionine scarcity, an increased flux of the 13C label from this compound into the methionine pool would be expected, demonstrating an upregulation of the betaine-homocysteine methyltransferase (BHMT) pathway to compensate for the dietary shortfall.
Metabolomic profiling of bovine granulosa cells has shown that betaine levels are significantly altered in response to oxidative stress, highlighting its role in redox homeostasis. nih.gov Using this compound in such a system could precisely quantify the flux through betaine-dependent pathways under different stress and substrate conditions.
Characterization of Enzyme Activities and Pathway Intermediates
This compound is instrumental in characterizing the activity of key enzymes in one-carbon metabolism. nih.gov The primary enzyme in betaine's metabolic pathway is betaine-homocysteine methyltransferase (BHMT), which catalyzes the transfer of a methyl group from betaine to homocysteine, yielding dimethylglycine (DMG) and methionine.
By adding this compound to cell lysates or purified enzyme preparations, the rate of formation of 13C-labeled DMG and methionine can be measured, providing a direct quantification of BHMT activity. nih.gov This technique allows for the precise determination of kinetic parameters like Km and kcat under various conditions. nih.gov The appearance of the 13C label in these products confirms the pathway's activity and can reveal the presence of pathway intermediates and potential metabolic bottlenecks.
| Analyte | Measurement | Enzyme Characterized | Metabolic Insight |
|---|---|---|---|
| 13C-Dimethylglycine (DMG) | Rate of formation | Betaine-homocysteine S-methyltransferase (BHMT) | Quantifies flux through the primary betaine catabolic pathway. |
| 13C-Methionine | Rate of formation | Betaine-homocysteine S-methyltransferase (BHMT) | Measures the contribution of betaine to homocysteine remethylation. |
Application in Defined Animal Models for Systemic Metabolic Studies
Animal models are essential for understanding how betaine metabolism is integrated at a systemic level, involving multiple organs and interactions with diet and gut microbiota. This compound allows researchers to trace the journey of dietary betaine throughout the body, providing a dynamic view of its absorption, organ distribution, and metabolic fate.
Investigation of Organ-Specific Betaine Metabolism
Studies in animal models have established that the liver and kidneys are the primary sites of betaine metabolism due to high expression of the BHMT enzyme. By administering this compound to rodents, researchers can track the appearance of the 13C label in metabolites extracted from different tissues. This approach reveals the relative contribution of each organ to systemic betaine catabolism and homocysteine remethylation. Such studies can quantify the flux of betaine's methyl group to the methionine and S-adenosylmethionine pools in the liver, demonstrating its crucial role in hepatic one-carbon metabolism.
Assessment of Metabolic Adaptations in Nutritional Interventions
This compound is particularly valuable in studies involving nutritional challenges, such as high-fat diets (HFD), which induce metabolic disorders. frontiersin.orgnih.gov Research in mouse models shows that betaine supplementation can improve glucose homeostasis, reduce hepatic lipid accumulation, and prevent the formation of new white adipose tissue. nih.govmdpi.com
In a study involving mice on an HFD, betaine supplementation was shown to reverse the diet-induced reduction of intestinal proteins related to lipid metabolism and transport, such as apolipoprotein A-IV (Apoa4) and fatty-acid-binding protein 1 (Fabp1). mdpi.com The use of this compound in such a model would allow for direct tracing of betaine's carbon backbone, confirming its role in modifying lipid and glucose metabolism under obesogenic conditions. For instance, maternal betaine supplementation in mice on a high-fat diet was found to significantly improve glucose tolerance and reduce body weight in both the dams and their offspring. frontiersin.org
| Model | Nutritional Intervention | Observed Metabolic Effect of Betaine Supplementation | Potential Role of this compound |
|---|---|---|---|
| C57BL/6 Mice | High-Fat Diet (HFD) | Inhibits white fat production, improves insulin (B600854) resistance. nih.gov | Trace 13C into lipid and glucose pools to quantify metabolic shifts. |
| Kunming Mice | High-Fat Diet (HFD) | Upregulates intestinal proteins for lipid transport (e.g., Apoa4, Fabp1). mdpi.com | Confirm the fate of betaine's carbon skeleton in intestinal enterocytes. |
| Finishing Pigs | Standard Diet | Down-regulates proteins related to carbohydrate metabolism in muscle. nih.gov | Determine if betaine carbons are shunted to alternative pathways like the pentose (B10789219) phosphate (B84403) pathway. |
Exploring Microbiome-Host Metabolic Interactions
The gut microbiome plays a significant role in metabolizing dietary compounds, influencing host health. mdpi.com Betaine can be metabolized by gut microbes, and its supplementation has been shown to alter the composition of the gut microbiota. nih.gov Studies in rats and mice on high-fat diets have demonstrated that betaine supplementation can reverse HFD-induced dysbiosis, increasing the abundance of beneficial bacteria like Lactobacillus and decreasing pro-inflammatory species. mdpi.comresearchgate.net
Using this compound in gnotobiotic (germ-free) and conventional animal models allows researchers to distinguish between host and microbial metabolism of betaine. By analyzing the 13C-labeled metabolites in feces, blood, and tissues, scientists can determine the extent to which gut bacteria metabolize dietary betaine before it is absorbed by the host and how this microbial activity influences the metabolic fate of betaine systemically. nih.gov This approach is crucial for understanding the complex interplay between diet, the microbiome, and host metabolism. frontiersin.org
Future Perspectives and Emerging Research Frontiers for Betaine 13c2
Integration with Multi-Omics Data for Systems-Level Understanding
For instance, a study using Betaine-13C2 could reveal an increased flux through the betaine-homocysteine methyltransferase (BHMT) pathway. caldic.com By integrating this with transcriptomic data, researchers might find that the gene expression of BHMT is upregulated. Proteomic analysis could confirm whether this translates to higher levels of the BHMT enzyme. This multi-omics approach provides a more holistic and mechanistically detailed picture than any single omics technique could alone, moving beyond correlation to establish causal links between genetic information, protein expression, and metabolic function. clinical-microbiomics.com
Table 1: Illustrative Multi-Omics Integration with this compound Data
| Omics Layer | Type of Data Generated | Potential Insights with this compound Integration |
|---|---|---|
| Metabolomics | Quantification of 13C-label incorporation into downstream metabolites (e.g., methionine, dimethylglycine). nih.gov | Direct measurement of flux through betaine-dependent pathways. caldic.com |
| Transcriptomics | Analysis of gene expression levels (e.g., BHMT, DMGDH). | Correlating metabolic flux with the transcriptional regulation of key enzymes in one-carbon metabolism. |
| Proteomics | Quantification of protein abundance (e.g., BHMT enzyme levels). | Determining if changes in flux are due to altered enzyme levels or allosteric regulation. |
| Genomics | Identification of genetic variants (e.g., SNPs in metabolic genes). | Understanding how genetic predispositions affect an individual's capacity to metabolize betaine (B1666868) and impact related pathways. |
Development of Novel Isotope-Labeled Betaine Analogues for Specific Research Questions
While this compound is invaluable for tracing the carbon backbone of the molecule, the development of novel, strategically labeled betaine analogues can answer more specific and nuanced research questions. The synthesis of compounds with isotopes at different positions allows for the dissection of complex metabolic fates. For example, labeling the methyl groups with 13C or deuterium, while leaving the glycine (B1666218) backbone unlabeled, would allow for the specific tracking of methyl-group donation in transmethylation reactions. x-chemrx.com
Furthermore, creating analogues with combined labeling, such as Betaine-[13C5,15N], enables researchers to simultaneously follow the fate of both the carbon and nitrogen atoms of the molecule. This can provide insights into the interplay between one-carbon metabolism and nitrogen metabolism. The development of such novel tracers, facilitated by advances in synthetic chemistry, will equip researchers to probe highly specific enzymatic reactions and metabolic transformations that are currently difficult to resolve. x-chemrx.com
Table 2: Potential Isotope-Labeled Betaine Analogues and Their Applications
| Labeled Analogue | Specific Research Application |
|---|---|
| Betaine-(methyl-13C3) | Specifically traces the flux of methyl groups donated by betaine in the remethylation of homocysteine to methionine. nih.gov |
| Betaine-15N | Investigates the fate of the nitrogen atom from the glycine backbone of betaine. |
| This compound, 15N | Simultaneously tracks the carbon skeleton and nitrogen, offering a more complete picture of betaine catabolism. |
| Betaine-(deuterated) | Used in kinetic isotope effect studies to investigate reaction mechanisms of enzymes like BHMT. x-chemrx.com |
Expansion of this compound Tracer Studies to Diverse Biological Systems
Much of the research on betaine metabolism has been conducted in mammalian models, particularly in the context of liver function and cardiovascular health. caldic.comnih.gov However, betaine is a ubiquitous molecule found in plants, animals, and microorganisms, where it often functions as an important osmoprotectant. nih.gov A significant area for future research is the expansion of this compound tracer studies into a wider array of biological systems.
In agriculture, for instance, this compound could be used to study how crop plants metabolize betaine to cope with drought and salinity stress. In marine biology, it could help elucidate the role of betaine in osmoregulation in fish and other aquatic organisms adapting to changes in water salinity. nih.gov Furthermore, applying these tracer studies to models of diseases where one-carbon metabolism is implicated, such as certain cancers or neurodegenerative disorders, could provide critical insights into disease pathogenesis. nih.gov
Table 3: Potential Applications of this compound in Diverse Systems
| Biological System | Potential Research Question |
|---|---|
| Plant Biology | How is betaine synthesized and catabolized in response to osmotic stress from drought or high salinity? |
| Cancer Biology | Is the flux through betaine-dependent pathways altered in cancer cells to support their high proliferative demand for nucleotides and methylated molecules? nih.gov |
| Neurobiology | Does betaine metabolism in the brain contribute to the regulation of neurotransmitters or the protection against neurotoxicity? |
| Microbiology | How do gut microbes metabolize dietary betaine, and how does this impact the host's metabolic health? researchgate.net |
Refinement of Metabolic Flux Analysis Models for Enhanced Resolution
Metabolic Flux Analysis (MFA) is a powerful computational technique that uses isotope tracing data to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The accuracy of MFA is highly dependent on both the quality of the experimental data and the sophistication of the underlying mathematical model. plos.org
Data from this compound provides crucial constraints for these models, specifically for the pathways involved in one-carbon metabolism. As more data is generated using this compound and other tracers, existing metabolic models can be refined to include additional reactions, metabolites, and cellular compartments. For example, separate models for mitochondrial and cytosolic one-carbon metabolism can be developed and linked, with this compound data helping to quantify the flux between these compartments. This leads to models with enhanced resolution that can more accurately simulate cellular metabolism and predict how it will respond to various genetic or environmental perturbations. plos.orgresearchgate.net
Table 4: Model Refinements for Metabolic Flux Analysis Using this compound
| Area of Refinement | Advancement Enabled by this compound Data |
|---|---|
| Compartmentalization | Quantifying the relative contribution of cytosolic (BHMT) and mitochondrial pathways to one-carbon metabolism. nih.gov |
| Network Expansion | Adding newly discovered reactions or pathways related to betaine or its downstream metabolites to the model. |
| Dynamic MFA | Moving beyond steady-state assumptions to model how metabolic fluxes change over time in response to stimuli. |
| Model Validation | Using data from one set of tracer experiments (e.g., with 13C-glucose) to build a model and data from a this compound experiment to validate its predictive accuracy. plos.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
